

# 2,3,5-Trifluoroisonicotinic acid structure and nomenclature

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## Compound of Interest

Compound Name: 2,3,5-Trifluoropyridine-4-carboxylic acid

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## 2,3,5-Trifluoroisonicotinic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Abstract

2,3,5-Trifluoroisonicotinic acid, a fluorinated pyridine derivative, represents a key building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of three fluorine atoms on the pyridine ring, make it a valuable synthon for the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of its structure, nomenclature, and available physicochemical data. Due to the limited availability of public experimental data, this guide also incorporates predicted spectral information and discusses general synthetic strategies and reactivity patterns based on related compounds.

### Nomenclature and Structure

The nomenclature and structural details of 2,3,5-Trifluoroisonicotinic acid are fundamental to understanding its chemistry.

- IUPAC Name: **2,3,5-Trifluoropyridine-4-carboxylic acid**[\[1\]](#)

- Synonyms: 2,3,5-Trifluoroisonicotinic acid[2][3]
- CAS Number: 675602-91-2[1]
- Molecular Formula:  $C_6H_2F_3NO_2$ [1]
- Molecular Weight: 177.08 g/mol [1]

The structure consists of a pyridine ring substituted with a carboxylic acid group at the 4-position (the defining feature of isonicotinic acids) and fluorine atoms at the 2, 3, and 5 positions.

#### Chemical Structure of 2,3,5-Trifluoroisonicotinic Acid

## Physicochemical Properties

Detailed experimental physicochemical data for 2,3,5-Trifluoroisonicotinic acid is not readily available in peer-reviewed literature. The following table summarizes available computed data and information from commercial suppliers.

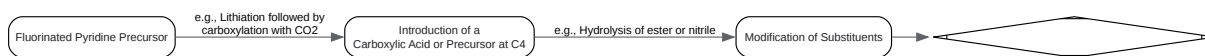
Property	Value	Source
Molecular Formula	$C_6H_2F_3NO_2$	[1]
Molecular Weight	177.08 g/mol	[1]
Purity	≥97%	[4]
Storage Conditions	Sealed in dry, 2-8°C	[1]

## Synthesis and Reactivity

### Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of 2,3,5-Trifluoroisonicotinic acid is not widely published, general methods for the synthesis of fluorinated nicotinic and isonicotinic acids can be inferred from patent literature and related chemical syntheses. A plausible synthetic pathway could involve the functionalization of a pre-fluorinated pyridine ring.

One potential synthetic workflow is outlined below:



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### A General Synthetic Workflow for 2,3,5-Trifluoroisonicotinic Acid

## Reactivity

The reactivity of 2,3,5-Trifluoroisonicotinic acid is dictated by the presence of the electron-withdrawing fluorine atoms and the carboxylic acid group on the pyridine ring. The pyridine ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions. The positions ortho and para to the ring nitrogen are generally the most activated towards nucleophilic attack. Therefore, the fluorine at the 2-position is expected to be the most labile.

The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.

## Spectroscopic Analysis (Predicted)

In the absence of published experimental spectra, the following is a prediction of the key spectroscopic features of 2,3,5-Trifluoroisonicotinic acid.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum is expected to be simple, showing a single signal for the proton at the 6-position. This proton would likely appear as a multiplet due to coupling with the adjacent fluorine atom at the 5-position and potentially smaller long-range couplings. The chemical shift would be downfield due to the electron-withdrawing nature of the pyridine ring and the fluorine atoms. The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift.

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will show six distinct signals for the six carbon atoms. The signals for the fluorine-bearing carbons will appear as doublets due to one-bond C-F coupling, which is

typically large. The chemical shifts will be influenced by the electronegativity of the nitrogen and fluorine atoms.

## IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the following functional groups:

- O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500  $\text{cm}^{-1}$ .
- C=O stretch (carboxylic acid): A strong absorption band around 1700-1730  $\text{cm}^{-1}$ .
- C-F stretch: Strong absorptions in the region of 1100-1300  $\text{cm}^{-1}$ .
- Aromatic C=C and C=N stretches: In the 1400-1600  $\text{cm}^{-1}$  region.

## Applications in Drug Development

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Fluorinated pyridines, in particular, are prevalent scaffolds in many biologically active compounds. While specific biological activities for 2,3,5-Trifluoroisonicotinic acid are not extensively documented, its structure suggests potential as an intermediate in the synthesis of novel therapeutic agents. The isonicotinic acid moiety is a known pharmacophore, for example, in the anti-tuberculosis drug isoniazid. The trifluorinated pyridine core can serve as a versatile platform for the synthesis of libraries of compounds for screening against various biological targets.

## Conclusion

2,3,5-Trifluoroisonicotinic acid is a valuable, albeit not extensively characterized, chemical entity. Its structure provides a unique combination of a biologically relevant isonicotinic acid scaffold with the modulating effects of trifluorination. While a significant gap exists in the public domain regarding its detailed experimental properties and specific applications, its potential as a building block in drug discovery and materials science is clear. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

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